N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]imidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[1,5-a]imidazole core.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction.
Formation of the acetamide group: This step typically involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its blue light-emitting properties.
4-Chlorothiophenol: Contains a chlorophenyl group similar to N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN4O3 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H17ClN4O3/c1-28-15-8-2-12(3-9-15)16-11-22-25-17(20(27)24-19(16)25)10-18(26)23-14-6-4-13(21)5-7-14/h2-9,11,17H,10H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
IOWSTXDAIDNESG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3NC(=O)C(N3N=C2)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.